Harden-Young ester

Descripción general

Descripción

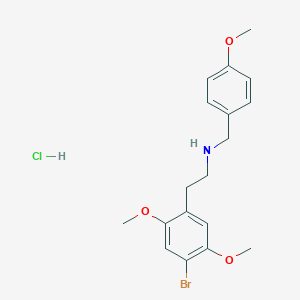

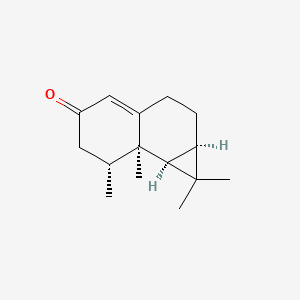

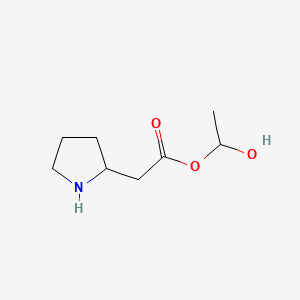

Fructose 1,6-bisphosphate, known in older publications as Harden-Young ester, is a fructose sugar phosphorylated on carbons 1 and 6 (i.e., is a fructosephosphate). The β-D-form of this compound is common in cells . Upon entering the cell, most glucose and fructose is converted to fructose 1,6-bisphosphate .

Synthesis Analysis

The Harden-Young ester is formed during glycolysis by phosphofructokinase-1 (PFK-1) and requires Mg +2 and an ATP molecule .Molecular Structure Analysis

The molecular formula of Harden-Young ester is C6H14O12P2 . It has an average mass of 340.116 Da and a mono-isotopic mass of 339.996063 Da .Chemical Reactions Analysis

In the glycolysis metabolic pathway, fructose 1,6-bisphosphate is produced by the phosphorylation of fructose 6-phosphate. It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .Physical And Chemical Properties Analysis

The Harden-Young ester has a density of 2.1±0.1 g/cm3, a boiling point of 722.6±70.0 °C at 760 mmHg, and a flash point of 390.8±35.7 °C . It has 12 hydrogen bond acceptors, 7 hydrogen bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación

4. Results or Outcomes: The discovery of fructose 1,6-bisphosphate was a significant milestone in understanding the process of fermentation at a molecular level . It was the first chemical intermediate discovered in fermentation , leading to the “molecularization” of fermentation, i.e., the description of fermentation in terms of molecular intermediates .

Results or Outcomes

3. Methods of Application: In glycolysis, fructose 1,6-bisphosphate is produced by the phosphorylation of fructose 6-phosphate . It is then broken down into two compounds: glyceraldehyde 3-phosphate and dihydroxyacetone phosphate . This step is catalyzed by the enzyme fructose-bisphosphate aldolase .

4. Results or Outcomes: The discovery of fructose 1,6-bisphosphate and its role in glycolysis was a significant milestone in understanding cellular metabolism . It helped scientists understand how cells break down glucose to produce energy, which is fundamental to all life processes.

Safety And Hazards

Propiedades

IUPAC Name |

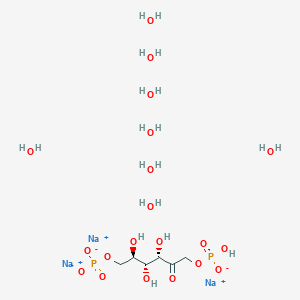

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q;3*+1;;;;;;;;/p-3/t3-,5-,6-;;;;;;;;;;;/m1.........../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMXRRGJJDMPRT-PESUWTOCSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H27Na3O20P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate;octahydrate | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)